molecular formula C9H7ClN2O2S2 B2873650 4-Chloro-N-thiazol-2-yl-benzenesulfonamide CAS No. 99067-53-5

4-Chloro-N-thiazol-2-yl-benzenesulfonamide

Cat. No.: B2873650
CAS No.: 99067-53-5
M. Wt: 274.74
InChI Key: YBXYWOXGCPZQIZ-UHFFFAOYSA-N
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Description

4-Chloro-N-thiazol-2-yl-benzenesulfonamide is a compound that combines the structural features of thiazole and sulfonamide. These functional groups are known for their significant biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzenesulfonamide moiety, which is a benzene ring substituted with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-thiazol-2-yl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of N-substituted thiazol-2-yl-benzenesulfonamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

Comparison with Similar Compounds

4-Chloro-N-thiazol-2-yl-benzenesulfonamide can be compared with other similar compounds:

Biological Activity

4-Chloro-N-thiazol-2-yl-benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and a sulfonamide group, which are known for their biological significance. The presence of chlorine enhances its reactivity and biological activity. The compound's molecular formula is C10_{10}H8_{8}ClN2_{2}O2_{2}S, with a molecular weight of approximately 248.7 g/mol.

Antibacterial Activity

The antibacterial properties of this compound are primarily attributed to its ability to inhibit bacterial cell wall synthesis. It targets enzymes critical for this process, leading to cell lysis and death. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against strains like Staphylococcus aureus and Acinetobacter xylosoxidans .

Antifungal Activity

This compound also demonstrates antifungal activity by disrupting ergosterol synthesis, an essential component of fungal cell membranes. This mechanism leads to increased membrane permeability and eventual cell death .

Anticancer Activity

Research indicates that this compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. By disrupting pH regulation within tumors, it impedes cancer cell growth. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole and sulfonamide groups can significantly impact the biological activity of related compounds. For instance:

  • Substituent Variations : Compounds with different halogen substitutions (e.g., bromine or methyl) show varying degrees of antibacterial activity due to changes in electronic properties and lipophilicity .
  • Thiazole Derivatives : Other thiazole-bearing compounds have been synthesized with enhanced properties, demonstrating the importance of specific structural features in optimizing biological activity .

Case Studies

  • Antibacterial Efficacy : A study synthesized several derivatives of this compound, revealing potent antibacterial activity against resistant strains. The incorporation of a cell-penetrating peptide further enhanced efficacy, suggesting a promising avenue for developing hybrid antimicrobials .
  • Anticancer Potential : In vitro tests showed that this compound significantly reduces viability in breast cancer cell lines by inducing apoptosis through CA IX inhibition. The observed IC50_{50} values ranged from 1.61 µg/mL to 1.98 µg/mL, indicating strong cytotoxic effects compared to standard treatments like doxorubicin .
  • Antifungal Applications : Research has demonstrated that derivatives of this compound exhibit antifungal activity comparable to established antifungals, highlighting its potential as a therapeutic agent against fungal infections .

Comparative Analysis

Compound NameAntibacterial Activity (MIC μg/mL)Anticancer Activity (IC50_{50}, µg/mL)Antifungal Activity
This compound3.9 (against S. aureus)1.61 - 1.98Significant
N-(Thiazol-2-yl)benzenesulfonamideVariesNot specifiedModerate
4-Bromo-N-thiazol-2-yl-benzenesulfonamideHigher than chloro derivativeNot specifiedModerate

Properties

IUPAC Name

4-chloro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXYWOXGCPZQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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